molecular formula C38H60O10 B1259512 hyalodendroside B

hyalodendroside B

Cat. No.: B1259512
M. Wt: 676.9 g/mol
InChI Key: CXHPXRHMWVTPLG-KGYFCOBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound hyalodendroside B is a complex organic molecule with a unique structure that includes multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The starting materials typically include simpler organic molecules that undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial production may also involve continuous flow processes and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol]
  • [(4aR,5R,6aS,6bR,10S,12aR)-10-[(2R,3R,4R,5S,6R)-3-acetamido-6-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its complex structure allows for a wide range of interactions and applications that may not be possible with simpler or less stereochemically defined molecules.

Properties

Molecular Formula

C38H60O10

Molecular Weight

676.9 g/mol

IUPAC Name

[(5aS,5bR,7aR,9R,10R,11aS,11bS)-11a-(hydroxymethyl)-3a,5a,5b,8,8-pentamethyl-1-oxo-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6,7,7a,9,10,11,11b,12,13-dodecahydro-2H-cyclopenta[a]chrysen-10-yl] acetate

InChI

InChI=1S/C38H60O10/c1-19(2)22-15-23(42)28-21-9-10-27-37(8,36(21,7)14-13-35(22,28)6)12-11-26-34(4,5)32(24(46-20(3)41)16-38(26,27)18-40)48-33-31(45)30(44)29(43)25(17-39)47-33/h19,22,24-27,29-33,39-40,43-45H,9-18H2,1-8H3/t22?,24-,25-,26+,27+,29-,30+,31-,32+,33+,35?,36-,37-,38-/m1/s1

InChI Key

CXHPXRHMWVTPLG-KGYFCOBJSA-N

Isomeric SMILES

CC(C)C1CC(=O)C2=C3CC[C@H]4[C@]([C@@]3(CCC12C)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C)CO)C

Canonical SMILES

CC(C)C1CC(=O)C2=C3CCC4C(C3(CCC12C)C)(CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)CO)C

Synonyms

hyalodendroside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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